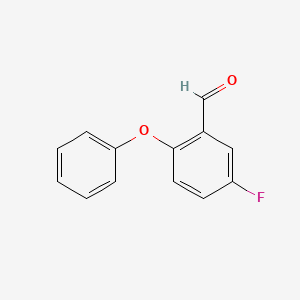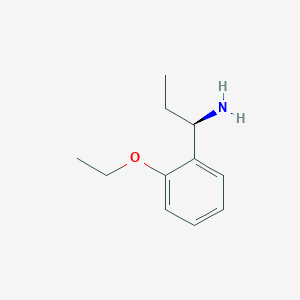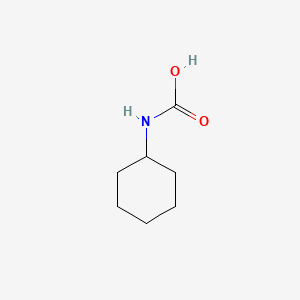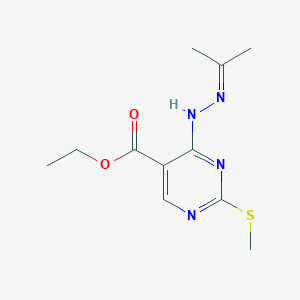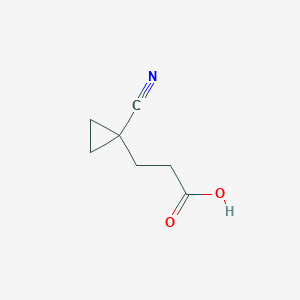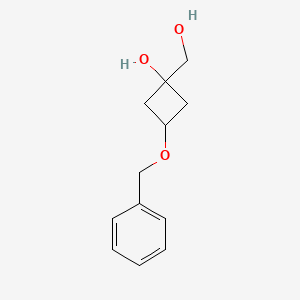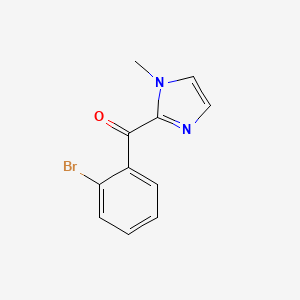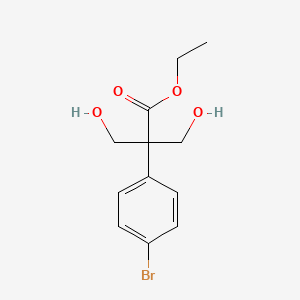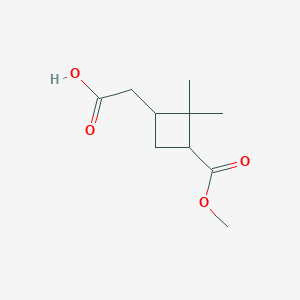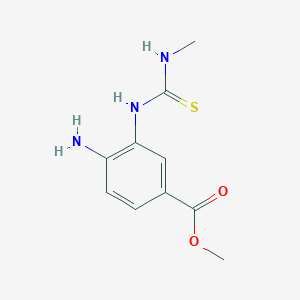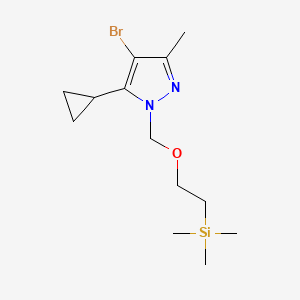
4-Bromo-5-cyclopropyl-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-cyclopropyl-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a cyclopropyl group, a methyl group, and a trimethylsilyl-ethoxy-methyl group attached to the pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-cyclopropyl-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves multi-step organic reactions. The starting materials and reagents may include cyclopropyl derivatives, brominating agents, and pyrazole precursors. The reaction conditions often require controlled temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-cyclopropyl-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
4-Bromo-5-cyclopropyl-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole may have various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-cyclopropyl-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity or chemical reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other pyrazole derivatives with different substituents, such as:
- 4-Bromo-3-methyl-1H-pyrazole
- 5-Cyclopropyl-3-methyl-1H-pyrazole
- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Uniqueness
The uniqueness of 4-Bromo-5-cyclopropyl-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole lies in its specific combination of substituents, which may confer unique chemical and biological properties compared to other pyrazole derivatives.
Propiedades
Fórmula molecular |
C13H23BrN2OSi |
|---|---|
Peso molecular |
331.32 g/mol |
Nombre IUPAC |
2-[(4-bromo-5-cyclopropyl-3-methylpyrazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C13H23BrN2OSi/c1-10-12(14)13(11-5-6-11)16(15-10)9-17-7-8-18(2,3)4/h11H,5-9H2,1-4H3 |
Clave InChI |
DIOXWFFBZLCNGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1Br)C2CC2)COCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


